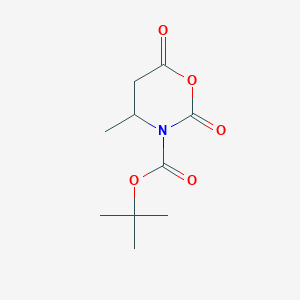

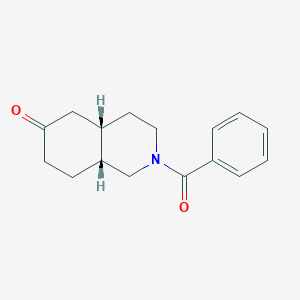

(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The compound has been synthesized from quinine, exploring various intermediates like quininone, meroquinene tert-butyl ester, benzamide, and others. This study not only highlights the synthesis route but also provides insight into the chemical reactivity and potential applications of this compound in complex organic synthesis processes.Molecular Structure Analysis

The molecular formula of “(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone” is C16H19NO2 . The molecular weight is 257.33 .Chemical Reactions Analysis

The reactivity of 8-Isoquinolinones derived from “(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone” with acetylenedicarboxylate derivatives has been explored. This reactivity results in the formation of pyrano [2,3,4-ij]isoquinolines and complex benzo [de]chromenes, indicating potential applications in synthesizing novel organic compounds.Physical And Chemical Properties Analysis

“(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . The compound is soluble in methanol . The specific rotation [a]20/D is -50.0 to -64.0 deg (C=1, MeOH) .Wissenschaftliche Forschungsanwendungen

Synthesis from Quinine : The compound has been synthesized from quinine, exploring various intermediates like quininone, meroquinene tert-butyl ester, benzamide, and others. This study not only highlights the synthesis route but also provides insight into the chemical reactivity and potential applications of this compound in complex organic synthesis processes (Hutchison et al., 2003).

Reactivity with Acetylenedicarboxylate Derivatives : Another study explored the reactivity of 8-Isoquinolinones derived from (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone with acetylenedicarboxylate derivatives. This reactivity results in the formation of pyrano[2,3,4-ij]isoquinolines and complex benzo[de]chromenes, indicating potential applications in synthesizing novel organic compounds (Fernández et al., 2019).

Electrophilic Reactions : The activation of isoquinolinols and their electrophilic reactions have been studied, highlighting the formation of various isoquinolinone derivatives. This study adds another layer to the understanding of the chemical behavior of isoquinolinone compounds and their derivatives (Koltunov et al., 2002).

Application in Synthesis of Isoquinoline Alkaloids : Research on the rhizoma of Coptis chinensis led to the isolation of various isoquinoline alkaloids, indicating the relevance of these compounds in the synthesis and study of natural products (Qing, 2007).

Antimicrobial and Docking Studies : The compound has been included in the synthesis and antimicrobial study of new chalcones incorporating the isoquinoline moiety. These studies not only explore the antimicrobial potential but also involve docking studies to understand the binding affinities of these compounds (Mukhtar et al., 2022).

Aggregation Enhanced Emission and Solid State Emission : Studies have been conducted on naphthalimide derivatives related to isoquinolinone to understand their nanoaggregate formation and emission properties. These insights are valuable for potential applications in materials science and photonics (Srivastava et al., 2016).

Eigenschaften

IUPAC Name |

(4aS,8aR)-2-benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZFDJVZOKTWRW-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1CN(CC2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@H]2[C@@H]1CN(CC2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482984 |

Source

|

| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |

CAS RN |

52390-26-8 |

Source

|

| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.